

Pyrimidin-4-yl-methanol: A Core Component in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrimidin-4-yl-methanol*

Cat. No.: *B030098*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidin-4-yl-methanol, a heterocyclic alcohol, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a key structural motif in numerous pharmaceuticals and agrochemicals, rendering this compound a valuable intermediate for research and development in medicinal and materials chemistry. This guide provides a comprehensive overview of the fundamental properties of **pyrimidin-4-yl-methanol**, including its physicochemical characteristics, synthesis, and spectroscopic profile, presented in a format tailored for scientific professionals.

Core Properties and Data

Pyrimidin-4-yl-methanol is a light yellow crystalline solid at room temperature. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	33581-98-5	[1] [2]
Molecular Formula	C ₅ H ₆ N ₂ O	[2] [3]
Molecular Weight	110.11 g/mol	[2]
Canonical SMILES	C1=CN=C(C=N1)CO	[1]
InChI Key	OEYVFRVNVPKHQO- UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Notes	Source
Melting Point	75-78 °C	[4]	
Boiling Point	250.8 °C	Predicted	
Density	1.227 g/cm ³	Predicted	
pKa	13.41	Predicted	
Appearance	Light yellow crystalline solid		
Purity	≥97.0%	As per typical commercial specifications	

Table 3: Solubility Data

Solvent	Solubility
Dimethylformamide (DMF)	30 mg/mL
Dimethyl sulfoxide (DMSO)	50 mg/mL
Ethanol	30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL

Synthesis and Spectroscopic Characterization

As a synthetic intermediate, the preparation and characterization of **pyrimidin-4-yl-methanol** are of primary importance. While a specific, detailed protocol for its synthesis is not readily available in the reviewed literature, a general synthetic pathway can be proposed based on established pyrimidine chemistry.

Experimental Protocols

Proposed Synthesis of **Pyrimidin-4-yl-methanol**:

A plausible synthetic route involves the reduction of a corresponding pyrimidine-4-carboxylic acid or its ester derivative.

- Reaction Scheme:
 - Start with a suitable precursor such as pyrimidine-4-carboxylic acid.
 - Dissolve the starting material in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
 - Add a reducing agent, such as lithium aluminum hydride (LiAlH_4), portion-wise at a reduced temperature (e.g., 0 °C).
 - Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.
 - Quench the reaction carefully with water and a sodium hydroxide solution.

- Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **pyrimidin-4-yl-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (Proton NMR):
 - Dissolve approximately 5-10 mg of **pyrimidin-4-yl-methanol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
 - The resulting spectrum is expected to be consistent with the structure of **pyrimidin-4-yl-methanol**.^[5]

Infrared (IR) Spectroscopy:

- Prepare the sample as a KBr (potassium bromide) pellet.
- Mix a small amount of **pyrimidin-4-yl-methanol** with dry KBr powder and press it into a thin, transparent disk.
- Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.
- Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).

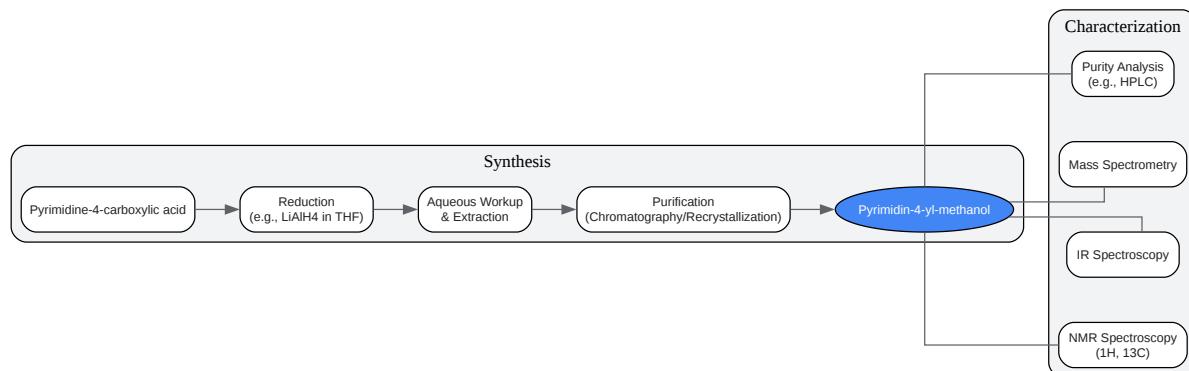
Mass Spectrometry (MS):

- Dissolve a small sample of **pyrimidin-4-yl-methanol** in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. A peak at m/z 111.05 is expected.[\[4\]](#)

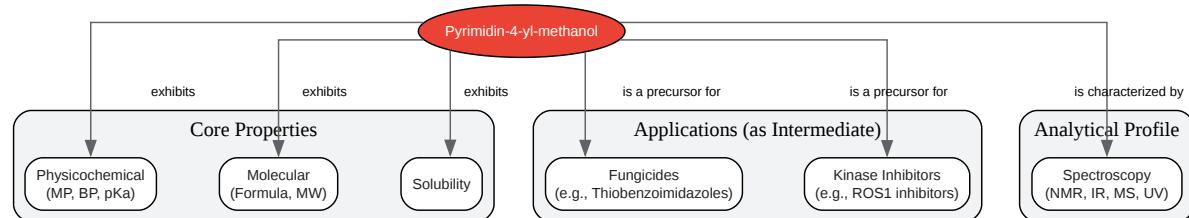
Table 4: Spectroscopic Data

Technique	Observed Data	Source
1H NMR	Spectrum consistent with structure	[5]
UV λ_{max}	245, 276 nm	[1] [4]
Mass Spec (MH^+)	111.4	[4]


Applications in Drug Discovery and Agrochemicals

Pyrimidin-4-yl-methanol is not typically used as an active ingredient itself but rather as a versatile precursor in the synthesis of more complex molecules with specific biological activities.

- Fungicides: It has been utilized in the synthesis of thiobenzimidazoles, which have demonstrated fungicidal properties.[\[1\]](#)
- Kinase Inhibitors: The pyrimidine scaffold is central to the development of various kinase inhibitors. Derivatives of **pyrimidin-4-yl-methanol** have been investigated as potential ROS1 kinase inhibitors for cancer therapy, although the final compounds are structurally modified.[\[6\]](#)


Visualization of Workflows and Relationships

To illustrate the logical flow of information and experimental processes described in this guide, the following diagrams are provided in DOT language.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and characterization of **Pyrimidin-4-yl-methanol**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **Pyrimidin-4-yl-methanol**'s properties and applications.

Conclusion

Pyrimidin-4-yl-methanol is a foundational chemical intermediate with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide provides a detailed summary of its core properties and outlines standard methodologies for its synthesis and characterization, serving as a valuable resource for professionals in the field. The provided data and workflows are intended to facilitate further research and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PYRIMIDIN-4-YL-METHANOL(33581-98-5) 1H NMR spectrum [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Pyrimidin-4-yl-methanol: A Core Component in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030098#pyrimidin-4-yl-methanol-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com